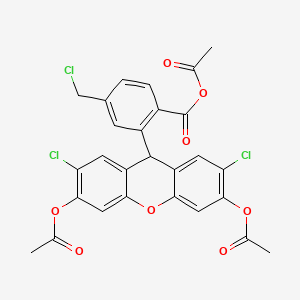

6-CM-H2Dcfda

描述

Significance of Reactive Oxygen Species in Cellular Homeostasis and Pathophysiology

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) radicals (O₂•-), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). dovepress.com They are natural byproducts of the normal metabolism of oxygen and play vital roles in cell signaling and maintaining homeostasis. nih.govahajournals.org At low to moderate concentrations, ROS are involved in various physiological processes, including cell proliferation, differentiation, and immune responses. nih.govmdpi.com

However, an imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. nih.govmdpi.com This overproduction of ROS can inflict damage on essential cellular components like lipids, proteins, and DNA, leading to cellular dysfunction and contributing to the pathophysiology of a wide range of diseases. dovepress.comnih.gov These conditions include cardiovascular diseases, neurodegenerative disorders, cancer, and inflammatory diseases. nih.govahajournals.org The dual nature of ROS as both essential signaling molecules and potent agents of cellular damage underscores the importance of understanding their regulation in health and disease. dovepress.comnih.gov

Overview of Fluorescent Probes for Intracellular Reactive Oxygen Species Detection

To investigate the intricate roles of ROS in cellular processes, researchers employ a variety of detection methods. Among the most powerful and widely used tools are fluorescent probes, which enable the real-time monitoring of ROS generation within intact, living cells. researchgate.netrsc.org These probes are typically non-fluorescent molecules that, upon reaction with ROS, are converted into highly fluorescent products. researchgate.net The intensity of the fluorescence can then be measured using techniques like fluorescence microscopy, flow cytometry, and microplate readers, providing a quantitative assessment of intracellular ROS levels. lumiprobe.commoleculardevices.com

Several classes of fluorescent probes have been developed, each with specificities for different types of ROS. nih.govnih.gov For instance, MitoSOX™ Red is commonly used to detect mitochondrial superoxide, while other probes are designed to react with hydrogen peroxide or hydroxyl radicals. nih.gov The ideal fluorescent probe for intracellular ROS detection should possess several key characteristics: it must be able to permeate the cell membrane, be specifically oxidized by ROS, and the resulting fluorescent product should be stable and well-retained within the cell. researchgate.net

Rationale for the Development and Application of 5-(and 6)-Chloromethyl-2′,7′-Dichlorodihydrofluorescein Diacetate (CM-H2DCFDA) in Research

One of the most versatile and widely used fluorescent probes for measuring general oxidative stress is 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA). thermofisher.com However, a significant drawback of H2DCFDA is the leakage of its oxidized, fluorescent product (DCF) from the cell, which can complicate long-term studies and accurate quantification. thermofisher.com

To address this limitation, 5-(and 6)-chloromethyl-2′,7′-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) was developed. researchgate.netfishersci.com CM-H2DCFDA is a chloromethyl derivative of H2DCFDA that exhibits significantly better retention within live cells. researchgate.netfishersci.com This improved retention is due to the presence of a thiol-reactive chloromethyl group. researchgate.netfishersci.com

Once CM-H2DCFDA diffuses into a cell, its acetate (B1210297) groups are cleaved by intracellular esterases. The chloromethyl group then reacts with intracellular glutathione (B108866) and other thiols, forming a covalent bond that effectively traps the probe inside the cell. fishersci.com Subsequent oxidation by ROS converts the non-fluorescent molecule into a highly fluorescent adduct. fishersci.compubcompare.ai This enhanced cellular retention makes CM-H2DCFDA a more reliable and sensitive indicator for long-term studies of oxidative stress. researchgate.netmdpi.com

The probe's ability to provide a stable and cumulative measure of oxidative stress has made it an invaluable tool in various research areas. researchgate.net It has been used to study oxidative stress in response to various stimuli, including toxins, pathogens, and environmental stressors. mdpi.comresearchgate.net The development of CM-H2DCFDA represents a significant advancement in the ability of researchers to accurately monitor and understand the complex role of ROS in cellular biology and disease.

Research Findings Summary

| Probe Characteristic | Description |

| Full Compound Name | 5-(and 6)-Chloromethyl-2′,7′-Dichlorodihydrofluorescein Diacetate |

| Common Abbreviation | CM-H2DCFDA |

| Mechanism of Action | Passively diffuses into cells, where acetate groups are cleaved by intracellular esterases. The thiol-reactive chloromethyl group reacts with intracellular thiols, trapping the probe. Oxidation by ROS yields a fluorescent product. fishersci.com |

| Fluorescence Properties | Excitation: ~492-495 nm; Emission: ~517-527 nm. fishersci.commedchemexpress.com |

| Key Advantage | Exhibits much better retention in live cells compared to its predecessor, H2DCFDA, allowing for more accurate long-term studies. researchgate.netfishersci.com |

| Applications | Used as a general indicator for reactive oxygen species (ROS) to study cellular oxidative stress in various contexts. pubcompare.airesearchgate.net |

Structure

3D Structure

属性

分子式 |

C27H19Cl3O8 |

|---|---|

分子量 |

577.8 g/mol |

IUPAC 名称 |

acetyl 4-(chloromethyl)-2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate |

InChI |

InChI=1S/C27H19Cl3O8/c1-12(31)35-24-9-22-18(7-20(24)29)26(19-8-21(30)25(36-13(2)32)10-23(19)38-22)17-6-15(11-28)4-5-16(17)27(34)37-14(3)33/h4-10,26H,11H2,1-3H3 |

InChI 键 |

VTCFEPXKEHCPGA-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=CC(=C4)CCl)C(=O)OC(=O)C)Cl |

产品来源 |

United States |

Mechanistic Principles of Cm H2dcfda Mediated Reactive Oxygen Species Detection in Biological Systems

Cellular Permeability and Intracellular Biotransformation of CM-H2DCFDA

5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester (CM-H2DCFDA) is a valuable fluorescent probe for the detection of intracellular reactive oxygen species (ROS). nih.govbiocompare.com Its utility is rooted in its ability to readily enter cells, undergo specific chemical modifications that trap it inside, and then fluoresce upon oxidation by ROS. nih.govbiocompare.comthermofisher.com

CM-H2DCFDA is a cell-permeable compound that can freely diffuse across the plasma membrane into the cell's interior. nih.govthermofisher.comyenepoya.res.inresearchgate.netmuni.cz The acetyl groups attached to the molecule increase its lipophilicity, which facilitates its passage through the lipid bilayer of cellular membranes. lumiprobe.com This passive diffusion allows the probe to be loaded into live cells for the subsequent detection of intracellular ROS. nih.govthermofisher.comoup.com

Once inside the cell, CM-H2DCFDA undergoes a transformation catalyzed by intracellular esterases. nih.govbiocompare.comthermofisher.comyenepoya.res.in These enzymes cleave the acetate (B1210297) groups from the molecule, a process known as deacetylation. thermofisher.comyenepoya.res.inlumiprobe.comglpbio.com This enzymatic reaction converts CM-H2DCFDA into a less lipophilic and membrane-impermeable form, which is a derivative of 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH). yenepoya.res.inglpbio.com This deacetylated product is then trapped within the cell, which is crucial for the subsequent detection of ROS. muni.czoup.com It is important to note that some cell types may have low esterase activity, which could impact the detection of ROS using this probe. yenepoya.res.in

A key feature of CM-H2DCFDA that enhances its intracellular retention is the presence of a chloromethyl group. biocompare.comthermofisher.comresearchgate.net This thiol-reactive group can form a covalent bond with intracellular thiols, such as glutathione (B108866) and other thiol-containing proteins. nih.govthermofisher.comyenepoya.res.in This interaction further ensures that the probe is retained within the cell for extended periods, making it suitable for long-term studies of oxidative stress. thermofisher.comyenepoya.res.inpancreapedia.org This improved retention is a significant advantage over its predecessor, H2DCFDA. researchgate.netmdpi.com

Esterase-Catalyzed Deacetylation to Dichlorodihydrofluorescein (DCFH) Derivative

Oxidative Transformation and Fluorescent Product Generation

The detection of ROS using CM-H2DCFDA relies on the principle that the non-fluorescent, deacetylated form of the probe can be oxidized by various reactive species to yield a highly fluorescent product. nih.govbiocompare.comresearchgate.net This increase in fluorescence can be measured and is indicative of the level of oxidative stress within the cell. yenepoya.res.inunisalento.itfrontiersin.org

The deacetylated form of CM-H2DCFDA, often referred to as DCFH, is not specific to a single type of ROS. Instead, it can be oxidized by a range of reactive oxygen and nitrogen species (RNS). yenepoya.res.inresearchgate.netnih.gov While it is commonly used to measure hydrogen peroxide, it is also sensitive to hydroxyl radicals, peroxynitrite, and to a lesser extent, superoxide (B77818) anions. yenepoya.res.inglpbio.comresearchgate.net It's important to recognize that DCFH does not directly react with H2O2 but requires the presence of cellular components like peroxidases or certain metal ions. nih.gov The probe can also be oxidized by peroxynitrite (ONOO-), a reactive nitrogen species. thermofisher.comnih.govresearchgate.net This broad reactivity profile makes CM-H2DCFDA a general indicator of cellular oxidative and nitrosative stress. researchgate.net

| Reactive Species | Reactivity with DCFH | Notes |

|---|---|---|

| Hydrogen Peroxide (H2O2) | Indirect | Requires peroxidases or metal ions for oxidation. nih.gov |

| Hydroxyl Radical (•OH) | Direct | Can directly oxidize DCFH. yenepoya.res.innih.gov |

| Peroxynitrite (ONOO-) | Direct | Can directly oxidize DCFH. thermofisher.comnih.govresearchgate.net |

| Superoxide Anion (O2•−) | Indirect/Lesser | Contributes to DCF formation, but to a lesser degree. yenepoya.res.inglpbio.com |

While CM-H2DCFDA is widely used to detect hydrogen peroxide, the reaction is not a direct one. yenepoya.res.innih.gov The oxidation of the intracellular DCFH derivative to its fluorescent counterpart, dichlorofluorescein (DCF), in the presence of H2O2 is often mediated by cellular peroxidases, such as horseradish peroxidase (HRP). thermofisher.comyenepoya.res.inthermofisher.comsc.edu These enzymes catalyze the oxidation of the probe, using H2O2 as a substrate. sc.edu In some cellular contexts, the presence of redox-active metal ions like Fe2+ can also facilitate the oxidation of DCFH by H2O2. thermofisher.comnih.gov Therefore, the fluorescence signal observed is a reflection of both H2O2 levels and the activity of cellular peroxidases or the availability of catalytic metal ions. nih.gov

Carbonate Radical and Nitrogen Dioxide Interactions

Formation of Fluorescent Dichlorofluorescein (DCF) Derivative

The conversion of the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) is the cornerstone of the assay. yenepoya.res.inresearchgate.netnih.govthermofisher.com This oxidation is a two-step process. unife.it First, a one-electron oxidation of H2DCF forms an intermediate radical. yenepoya.res.innih.gov This radical then undergoes further oxidation to yield the stable and fluorescent DCF molecule. unife.itnih.gov It is important to note that DCF itself can act as a photosensitizer, potentially accelerating the oxidation of H2DCF and leading to an amplification of the fluorescent signal. thermofisher.com

Uptake and Deacetylation: Cell-permeant CM-H2DCFDA diffuses into the cell. thermofisher.com Intracellular esterases cleave the acetate groups, forming the membrane-impermeable H2DCF. yenepoya.res.inoup.com

Oxidation: H2DCF is oxidized by specific reactive oxygen and nitrogen species. yenepoya.res.inthermofisher.comunife.itglpbio.com

Fluorescence: The oxidation product, DCF, exhibits strong green fluorescence, which can be measured to quantify the level of oxidative stress. researchgate.netnih.gov

Intracellular Distribution and Subcellular Localization of CM-H2DCFDA-Derived Fluorophores

Understanding where the fluorescent signal originates within the cell is crucial for interpreting experimental results accurately. The chloromethyl group of CM-H2DCFDA plays a key role in its intracellular retention. yenepoya.res.inthermofisher.com

Mitochondrial and Chloroplast Accumulation

The lipophilic nature of 5-(and 6-)chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) facilitates its passive diffusion across cellular membranes. Following intracellular cleavage of its acetate groups by esterases, the resulting molecule, CM-H2DCF, can accumulate in specific organelles, notably mitochondria and chloroplasts. This subcellular localization is critical for the targeted detection of reactive oxygen species (ROS) within these key metabolic hubs.

In plant cells, CM-H2DCFDA has been shown to localize not only to the cytosol and mitochondria but also to chloroplasts. ias.ac.inresearchgate.net Chloroplasts, as the site of photosynthesis, are a major source of ROS production in plants, making targeted detection in this organelle crucial for understanding stress responses. rsc.org Research in Arabidopsis thaliana has effectively used CM-H2DCFDA to visualize and quantify H2O2 accumulation in the guard cell chloroplasts, particularly in response to drought stress and the plant hormone abscisic acid (ABA). ias.ac.innih.govscispace.com The co-localization of the probe's green fluorescence with the red autofluorescence of chlorophyll (B73375) provides direct evidence of its accumulation within chloroplasts. ias.ac.in

The ability of CM-H2DCFDA to accumulate in these specific organelles allows for a more nuanced understanding of subcellular ROS production, linking oxidative stress events to the metabolic activities of mitochondria and chloroplasts.

Interactive Data Tables

Table 1: Research Findings on Mitochondrial Accumulation of CM-H2DCFDA

| Cell Type | Stimulus/Condition | Key Finding on Mitochondrial Accumulation | Confirmation Method | Reference |

| Pancreatic Acinar Cells | Cholecystokinin (B1591339) octapeptide (CCK-8), Thapsigargin, H2O2 | Bright fluorescent spots showed a similar distribution to MitoTracker™ Green FM, suggesting mitochondrial accumulation. | Co-localization with MitoTracker™ Green FM. | pancreapedia.org |

| Cardiac Myocytes (Failing) | Field Stimulation | The probe, which locates primarily to mitochondria, was used to monitor H2O2. | Not specified in abstract, cited previous work. | ahajournals.org |

| Arabidopsis thaliana Guard Cells | Abscisic acid (ABA) | Co-localization of CM-H2DCFDA green fluorescence with MitoSOX Red fluorescence showed H2O2 presence in mitochondria. | Co-localization with MitoSOX Red. | ias.ac.in |

| HT22 Hippocampal Cells | Amyloid β1–42 | The fluorescent probe was used to measure ROS levels as part of an assessment of mitochondrial dysfunction. | Used as a marker for mitochondrial ROS. | plos.org |

| Human Fibroblasts | Buthionine sulfoximine (B86345) (BSO) + Ferric ammonium (B1175870) citrate (B86180) (FAC) | CM-H2DCFDA was used to measure cytosolic ROS; mitochondrial ROS did not significantly contribute in this model. | Compared with mitochondrial-targeted probes (SkQ1, MitoTEMPO). | frontiersin.org |

Table 2: Research Findings on Chloroplast Accumulation of CM-H2DCFDA

| Plant Species | Cell/Tissue Type | Stimulus/Condition | Key Finding on Chloroplast Accumulation | Confirmation Method | Reference |

| Arabidopsis thaliana | Leaves and Protoplasts | Heat shock, high light, wounding | The de-esterified probe localized to the cytosol, mitochondria, and chloroplasts. | Confocal Microscopy. | researchgate.net |

| Arabidopsis thaliana | Guard Cells | Drought Stress | Mutants (hcf106) accumulated higher levels of H2O2 in guard cells, as detected by the probe. | Fluorescence Microscopy. | nih.gov |

| Arabidopsis thaliana | Guard Cells | Abscisic acid (ABA), Menadione (B1676200) (MD), Methyl viologen (MV) | Co-localization of CM-H2DCFDA green fluorescence against chlorophyll autofluorescence confirmed H2O2 presence in chloroplasts. | Co-localization with Chlorophyll Autofluorescence. | ias.ac.in |

| Arabidopsis thaliana | Guard Cells | Drought Stress | Mutants (ppd5) accumulated more ROS in guard cells under drought stress. | Fluorescence Microscopy. | scispace.com |

Methodological Frameworks for Quantitative and Qualitative Assessment of Intracellular Oxidative Stress Using Cm H2dcfda

Fluorescence Spectroscopy and Microplate Reader-Based Assays

Kinetic Analysis of Fluorescence Intensity Progression

Kinetic analysis of CM-H2DCFDA fluorescence provides a dynamic measure of ROS production over time. In this approach, fluorescence intensity is recorded at multiple time points after the addition of the probe and a stimulus. The rate of increase in fluorescence is proportional to the rate of ROS generation. unife.itmuni.cz

For instance, in one study, the kinetic of the probe oxidation rate was determined from the slope of the fluorescence emission intensity during the initial 10 minutes of the recording period. mdpi.com This allows for the calculation of the initial rate of ROS production, which can be a more accurate representation of the cellular response than a single endpoint measurement. The fluorescence is typically measured at an excitation wavelength of approximately 485-495 nm and an emission wavelength of 520-535 nm. researchgate.netunife.itmdpi.com

A key consideration in kinetic analysis is the potential for photo-oxidation of the probe by the excitation light itself, which can lead to an artificial increase in fluorescence. Therefore, it is crucial to use the lowest possible excitation intensity and to include appropriate controls, such as cells not loaded with the dye, to account for autofluorescence.

Optimization of Probe Loading and Incubation Parameters

Optimal loading and incubation conditions for CM-H2DCFDA are critical for accurate and reproducible results and can vary significantly between cell types. echemi.com Key parameters to optimize include probe concentration, incubation time, and temperature.

A final working concentration of CM-H2DCFDA typically ranges from 1 to 10 µM. echemi.comthermofisher.com Incubation times can vary from as short as 5 minutes to 60 minutes or longer, often at 37°C to facilitate cellular uptake and de-esterification. thermofisher.compancreapedia.orgbiocompare.com For example, a study on pancreatic acinar cells used a final concentration of 10 µM and an incubation time of 40 minutes at room temperature. pancreapedia.org Another protocol for MDA-MB-231 mammary carcinoma cells involved a 30-minute incubation at 37°C with 10 µM CM-H2DCFDA. biocompare.com It is recommended to empirically determine the optimal conditions for each specific cell type and experimental setup to ensure adequate probe loading without inducing cytotoxicity. thermofisher.com

| Parameter | Typical Range | Example Study (Cell Type) | Reference |

| Probe Concentration | 1 - 10 µM | 10 µM (Pancreatic Acinar Cells) | pancreapedia.org |

| Incubation Time | 5 - 60 min | 30 min (MDA-MB-231) | biocompare.com |

| Incubation Temperature | Room Temp - 37°C | 37°C (MDA-MB-231) | biocompare.com |

This table presents typical ranges and a specific example for optimizing CM-H2DCFDA loading and incubation parameters.

Data Normalization Strategies (e.g., Protein Content)

To account for variations in cell number and experimental handling, it is essential to normalize the fluorescence data. A common and effective method is to normalize the fluorescence intensity to the total protein content in each sample. unife.it This ensures that the observed changes in fluorescence are due to alterations in ROS levels and not simply differences in the number of cells analyzed.

One approach involves lysing the cells after the fluorescence measurement and quantifying the total protein using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay. The fluorescence value is then divided by the corresponding protein concentration to yield a normalized ROS level. For example, in a study on islet cells, ROS generation was assessed as CM-H2DCFDA fluorescence intensity normalized to total islet proteins. researchgate.net Another method, particularly for microplate assays, is the sulforhodamine B (SRB) assay, which provides a measure of cell density based on protein staining. nih.gov

Addressing Extracellular Fluorescence and Leakage in Plate Reader Measurements

A significant challenge in using CM-H2DCFDA is the potential for probe leakage from the cells, which can contribute to extracellular fluorescence and confound the interpretation of results. While CM-H2DCFDA is designed for better intracellular retention than its predecessor, H2DCFDA, leakage can still occur. fishersci.iemdpi.com

To mitigate this, some protocols include a wash step to remove extracellular probe before measurement. However, it has been observed that measuring fluorescence before discarding the washing buffer can lead to less variability in results. mdpi.com This suggests that accounting for the leaked probe may be important for accurate quantification. One study recommended quantifying both intracellular and leaked CM-H2DCFDA to avoid underestimating ROS production. mdpi.com The use of a loading buffer free of primary and secondary amines, such as phosphate-buffered saline (PBS), can help minimize extracellular hydrolysis of the probe's esters. thermofisher.com

Flow Cytometry for Single-Cell Resolution of Reactive Oxygen Species Levels

Flow cytometry offers a powerful alternative to bulk measurements by enabling the quantification of fluorescence at the single-cell level. This provides detailed information about the distribution of ROS levels within a cell population and allows for the identification of subpopulations with different oxidative stress states.

Quantitative Flow Cytometric Analysis of CM-H2DCFDA Fluorescence

In flow cytometry, cells are loaded with CM-H2DCFDA and then analyzed as they pass individually through a laser beam. The emitted fluorescence from each cell is detected, providing a quantitative measure of its ROS content. This technique is particularly useful for heterogeneous cell populations, such as primary cell isolates.

For example, flow cytometry has been used to analyze ROS levels in different subpopulations of chronic lymphocytic leukemia (CLL) cells, revealing heterogeneity within the malignant clone. haematologica.org In such studies, cells are typically co-stained with antibodies against cell surface markers to identify specific cell populations. haematologica.org The data is often presented as a histogram of fluorescence intensity, from which the percentage of ROS-positive cells and the mean fluorescence intensity can be determined.

A typical protocol involves harvesting cells, incubating them with CM-H2DCFDA (e.g., 10 µM for 30 minutes at 37°C), washing, and then analyzing them on a flow cytometer. biocompare.com The green fluorescence of DCF is commonly detected using the FITC channel (e.g., 530/30 nm bandpass filter). mdpi.com

| Cell Type | CM-H2DCFDA Concentration | Incubation | Key Finding | Reference |

| Ram Spermatozoa | Not specified | Not specified | 3.3% - 4.0% live spermatozoa were ROS positive. | mdpi.com |

| Goat Spermatozoa | 20 µM | 60 min at room temp | 45% - 60% viable sperm with low ROS. | mdpi.com |

| Chronic Lymphocytic Leukemia (CLL) Cells | Not specified | 1 hour at 37°C | Revealed intra-sample heterogeneity in ROS levels. | haematologica.org |

| Wild-Type and ROCK1-/- MEFs | 5 µM | 16 hours (with treatment) | ROCK1 deletion reduced doxorubicin-induced ROS production. | plos.org |

| Bone Marrow-Derived Mast Cells | Not specified | Not specified | DCIR-/- mast cells showed reduced IgE-mediated ROS generation. | jci.org |

This table summarizes findings from various studies that utilized flow cytometry for the quantitative analysis of CM-H2DCFDA fluorescence.

Multiparameter Analysis with Other Cellular Stains and Markers

The utility of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) in assessing intracellular oxidative stress is significantly enhanced when used in multiparameter analysis. This approach involves the simultaneous use of CM-H2DCFDA with other fluorescent probes and markers to correlate reactive oxygen species (ROS) production with other cellular events and states, such as mitochondrial health, cell viability, and nuclear morphology. This provides a more comprehensive understanding of cellular responses to various stimuli.

A common application of multiparameter analysis is the co-staining of cells with CM-H2DCFDA and probes specific for mitochondria. Since mitochondria are a primary source of intracellular ROS, correlating ROS levels with mitochondrial status is crucial. nih.gov In such studies, CM-H2DCFDA, which fluoresces green upon oxidation, is often paired with red-fluorescent mitochondrial probes. For instance, MitoTracker Red CM-H2XRos, a probe that specifically accumulates in mitochondria and fluoresces upon oxidation, can be used to detect mitochondrial ROS. nih.gov This dual-staining technique allows researchers to distinguish between general intracellular ROS and ROS specifically originating from the mitochondria. nih.gov Similarly, tetramethylrhodamine (B1193902) methyl ester (TMRM), a cell-permeant, red-orange fluorescent dye, is used to measure mitochondrial membrane potential, another indicator of mitochondrial health. core.ac.uk The compatibility of TMRM's fluorescence spectrum with that of oxidized CM-H2DCFDA enables the simultaneous assessment of ROS levels and mitochondrial function. core.ac.uk

Nuclear stains are also frequently incorporated into multiparameter assays to assess cell number, nuclear morphology, and cell cycle status. Dyes like Hoechst 33342 and DAPI (4',6-diamidino-2-phenylindole) are used to stain the nucleus and can be spectrally distinguished from the green fluorescence of oxidized CM-H2DCFDA. dovepress.comljmu.ac.uk For example, in studies of Hodgkin lymphoma cells, CM-H2DCFDA has been used alongside Hoechst 33342 to analyze ROS levels in different cell subpopulations, identified by their DNA content. nih.gov This combination allows for the correlation of oxidative stress with specific cell phenotypes. nih.gov In another application, the combination of CM-H2DCFDA with a nuclear stain and a marker for myosin heavy chain (MF-20) was used to distinguish between myoblasts and differentiated myotubes, revealing higher ROS levels in the latter. ljmu.ac.uk

The following table summarizes common probes used in conjunction with CM-H2DCFDA for multiparameter analysis:

| Probe Name | Target/Function | Common Application in Multiparameter Analysis |

| MitoTracker Probes (e.g., MitoTracker Red CM-H2XRos, MitoTracker Green FM) | Mitochondria (ROS, mass, membrane potential) | To specifically assess mitochondrial ROS production and health in relation to overall cellular oxidative stress. nih.govdovepress.com |

| Tetramethylrhodamine, methyl ester (TMRM) | Mitochondrial membrane potential | To correlate changes in mitochondrial function with intracellular ROS levels. core.ac.uk |

| Hoechst 33342 / DAPI | Nucleus (DNA) | To identify cell populations, assess nuclear morphology, and analyze cell cycle in conjunction with ROS measurements. nih.govdovepress.comljmu.ac.uk |

| Propidium Iodide (PI) | Nucleus (dead cells) | To distinguish between live and dead cells and correlate oxidative stress with cell death. nih.gov |

| Annexin V | Apoptotic cells (phosphatidylserine) | To link ROS production to the induction of apoptosis. thermofisher.com |

| LysoTracker Red | Lysosomes | To investigate the role of lysosomes in cellular processes alongside ROS production. dovepress.com |

By combining these various stains and markers, researchers can construct a detailed profile of cellular events, providing valuable insights into the complex interplay between oxidative stress and other physiological and pathological processes. This integrated approach is particularly powerful in high-content screening (HCS) and flow cytometry applications, where multiple parameters can be quantified simultaneously from a large population of cells.

Confocal and Widefield Fluorescence Microscopy for Spatiotemporal Visualization

Confocal and widefield fluorescence microscopy are powerful techniques for the spatiotemporal visualization of intracellular reactive oxygen species (ROS) using CM-H2DCFDA. nih.gov These methods allow for the real-time observation of ROS dynamics within living cells, providing insights into both the location and the timing of oxidative stress events.

Widefield fluorescence microscopy illuminates the entire field of view, making it suitable for observing large populations of cells and for rapid, qualitative assessments of ROS production. However, it can suffer from out-of-focus light, which may reduce image contrast and resolution. Confocal microscopy, on the other hand, uses a pinhole to reject out-of-focus light, resulting in sharper images with higher resolution. nih.gov This makes it ideal for detailed subcellular localization of ROS and for creating three-dimensional reconstructions of cells. The choice between widefield and confocal microscopy often depends on the specific research question, with widefield being favored for higher throughput and confocal for more detailed spatial analysis.

Real-Time Imaging of Intracellular Reactive Oxygen Species Dynamics

Real-time imaging with CM-H2DCFDA allows for the dynamic monitoring of intracellular ROS production in response to various stimuli. researchgate.netrsc.org Once the non-fluorescent CM-H2DCFDA enters the cell, it is deacetylated by intracellular esterases to the more hydrophilic dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). unife.it The resulting increase in fluorescence intensity can be captured over time using live-cell microscopy, providing a kinetic profile of ROS generation.

This approach has been successfully applied in various biological systems. For instance, in pancreatic acinar cells, real-time imaging has shown a significant increase in CM-H2DCFDA fluorescence upon stimulation with cholecystokinin (B1591339) (CCK), indicating a rapid burst of ROS. pancreapedia.org Similarly, studies in plant cells, such as Arabidopsis and onion epidermis, have used real-time imaging to visualize ROS production in response to stressors like wounding, high light, and heat shock. nih.govresearchgate.net These studies have demonstrated that CM-H2DCFDA fluorescence responds in a dose-dependent manner to the applied stressor, allowing for a semi-quantitative analysis of ROS dynamics. researchgate.net

The ability to perform real-time imaging is crucial for understanding the transient nature of ROS signaling. Many cellular processes are regulated by rapid and localized changes in ROS levels, which would be missed by endpoint assays. Live-cell imaging with CM-H2DCFDA provides the temporal resolution needed to capture these dynamic events. However, it is important to be mindful of potential artifacts, such as photo-oxidation of the probe by the microscope's excitation light, which can lead to an artificial increase in fluorescence. researchgate.net Careful optimization of imaging parameters, such as laser power and exposure time, is therefore essential for accurate real-time measurements. researchgate.net

The table below presents selected research findings on the real-time imaging of ROS dynamics using CM-H2DCFDA:

| Cell Type/Organism | Stimulus | Observed ROS Dynamics | Microscopy Technique |

| Pancreatic Acinar Cells | Cholecystokinin (CCK) | Rapid and significant increase in fluorescence, indicating ROS burst. | Epifluorescence Microscopy |

| Arabidopsis Leaf Epidermis | Wounding | Additive and dose-dependent increase in fluorescence over time. | Confocal Laser Scanning Microscopy |

| Hodgkin Lymphoma Cells | Cobalt Chloride (CoCl2) | Reduction in mean fluorescence intensity, suggesting a decrease in ROS. | Flow Cytometry |

| IPEC-J2 Cells | Menadione (B1676200) | Reproducible increase in ROS levels. | Microplate Reader |

These examples highlight the versatility of CM-H2DCFDA in combination with live-cell imaging for elucidating the complex spatiotemporal dynamics of intracellular ROS in a wide range of biological contexts.

Challenges in Tissue Uptake and Uneven Probe Distribution

While CM-H2DCFDA is a valuable tool for assessing oxidative stress in cultured cells and protoplasts, its application in more complex tissue samples presents significant challenges, primarily related to probe uptake and distribution. researchgate.netku.dk An inherent problem when working with tissues is the uneven uptake of the probe, which can lead to a heterogeneous fluorescence signal that does not accurately reflect the true distribution of reactive oxygen species (ROS). nih.govresearchgate.net This makes it difficult to distinguish between genuine regional differences in ROS production and artifacts arising from non-uniform probe loading. researchgate.net

Studies in plant tissues, such as onion bulb scales and Arabidopsis leaves, have highlighted this issue. nih.govresearchgate.net In these systems, it was observed that the indicator's distribution was not uniform across the tissue, complicating the interpretation of the results. researchgate.net In contrast, protoplasts (plant cells with their cell walls removed) showed a more even uptake, suggesting that the cell wall and tissue architecture are significant barriers to the probe's penetration. researchgate.net

The challenge of uneven distribution is not limited to plant tissues. In animal tissues, factors such as cell density, the presence of extracellular matrix, and varying levels of esterase activity among different cell types can all contribute to heterogeneous staining. For example, when staining thick tissue sections, cells on the surface may be readily labeled, while cells deeper within the tissue may not be exposed to a sufficient concentration of the probe, leading to an underestimation of ROS levels in those regions.

Furthermore, the lipophilic nature of CM-H2DCFDA, which allows it to cross cell membranes, can also contribute to its sequestration in lipid-rich structures within the tissue, further contributing to a non-uniform distribution. The subsequent de-esterification of the probe, which traps it within the cells, is dependent on intracellular esterase activity, which can vary between cell types and even within a single cell, adding another layer of complexity to achieving uniform staining in a heterogeneous tissue sample.

These challenges necessitate careful optimization of staining protocols for each specific tissue type, including incubation times and probe concentrations. Additionally, the use of appropriate controls and complementary methods for assessing ROS is crucial for validating the findings obtained with CM-H2DCFDA in complex tissue systems. Despite these limitations, under carefully controlled conditions, CM-H2DCFDA can still provide valuable insights into oxidative stress in tissues, particularly when combined with high-resolution imaging techniques that can help to resolve the subcellular distribution of the probe. researchgate.net

Applications of Cm H2dcfda in Diverse Biological Research Models

Assessment of General Oxidant Levels in Diverse Cell Line Models

CM-H2DCFDA is widely employed to measure and compare basal and induced levels of intracellular ROS in established cell lines, providing critical insights into the redox state under various experimental conditions.

The integrity and function of epithelial barriers are critically linked to cellular redox balance. The non-tumorigenic porcine intestinal epithelial cell line, IPEC-J2, is a favored model for studying intestinal health. plos.org Researchers have utilized CM-H2DCFDA extensively in this cell line to screen the effects of pro-oxidant and antioxidant compounds. In one such study, a medium-throughput assay was developed using CM-H2DCFDA with a plate-reader to assess oxidative stress. nih.gov It was found that menadione (B1676200) reproducibly increased intracellular ROS levels in IPEC-J2 cells, an effect that was significantly mitigated by the reference antioxidant, Trolox. nih.govmdpi.com This system proved effective for screening commercial antioxidants. mdpi.com

Other studies with IPEC-J2 cells have used CM-H2DCFDA to demonstrate that stressors like hydrogen peroxide (H₂O₂) and diethyl maleate (B1232345) (DEM) significantly increase intracellular oxidative stress. plos.org These studies confirmed the protective effects of antioxidants such as Trolox and ascorbic acid, which were shown to reduce the intracellular ROS accumulation induced by these stressors. plos.orgresearchgate.net The probe has also been used to evaluate oxidative stress caused by high concentrations of zinc salts. sci-hub.se While CM-H2DCFDA is a staple in many cell systems, research on the human epidermoid carcinoma cell line A431 has sometimes employed the related H2DCFDA probe to measure ROS production in studies investigating the anticancer effects of various compounds.

Table 1: Application of CM-H2DCFDA in Epithelial Cell Line Models

| Cell Line | Experimental Stimulus/Condition | Key Finding with CM-H2DCFDA |

| IPEC-J2 | Menadione (oxidant) | Reproducible increase in intracellular ROS levels. nih.gov |

| IPEC-J2 | Menadione + Trolox (antioxidant) | Trolox significantly decreased menadione-induced ROS levels. nih.govmdpi.com |

| IPEC-J2 | Hydrogen Peroxide (H₂O₂), Diethyl Maleate (DEM) | Significant increase in intracellular oxidative stress. plos.org |

| IPEC-J2 | H₂O₂/DEM + Trolox, Ascorbic Acid | Antioxidants significantly reduced induced intracellular oxidative stress. plos.org |

CM-H2DCFDA is a critical tool for investigating the role of oxidative stress in cancer biology, including proliferation, drug resistance, and cell death mechanisms.

G361 and MCF7: In studies on human melanoma (G361) and breast adenocarcinoma (MCF7) cells, CM-H2DCFDA has been used to measure ROS generation following photodynamic therapy (PDT). muni.cz These experiments showed that ROS production was higher when cells were treated with a free sensitizer (B1316253) compared to one bound to a cyclodextrin (B1172386) carrier. muni.cz In tamoxifen-resistant MCF-7 cells, the probe was used to show that the flavonoid naringenin (B18129) induces an increase in total ROS (specifically H₂O₂) over several hours. plos.orgplos.org Similarly, a novel antitumor agent, DT-010, was shown to trigger ROS generation in both MCF-7 and MDA-MB-231 cells using CM-H2DCFDA-based flow cytometry. oncotarget.com

K562: In the K562 human chronic myelogenous leukemia cell line, CM-H2DCFDA was used to monitor the intracellular redox environment. nih.gov One study showed that knocking out the gene for 6-phosphogluconate dehydrogenase (PGD) resulted in a diminished ROS signal after H₂O₂ treatment, suggesting a stronger antioxidant response in these cells. nih.gov Other work demonstrated that inhibiting the Bcr-Abl oncoprotein in K562 cells with imatinib (B729) mesylate led to a decrease in intracellular ROS, as measured by the related probe H2DCFDA. nih.gov

MDA-MB-231: This triple-negative breast cancer cell line has been studied extensively using CM-H2DCFDA. The probe has been used to show increased ROS levels in response to various stimuli, including: high glucose concentrations, which were linked to the induction of thioredoxin-interacting protein (TXNIP) nih.gov; treatment with an extract from Spatholobus suberectus Dunn researchgate.net; and the antitumor agent DT-010. oncotarget.com Furthermore, depletion of the GOLPH3 protein in MDA-MB-231 cells was found to cause a significant increase in ROS content. mdpi.com

Chronic Lymphocytic Leukemia (CLL): CM-H2DCFDA has been instrumental in studying ROS in primary CLL cells. nih.gov Using this probe, researchers have quantified ROS levels in large patient cohorts, revealing significant inter-patient variability and even intra-sample heterogeneity with distinct "ROS-low" and "ROS-high" subpopulations. nih.govhaematologica.org These studies have linked higher ROS levels to an anergic state and a better prognosis (longer time to first treatment). nih.gov The probe also helped establish that low expression of the p66Shc protein in CLL cells correlates with profoundly decreased homeostatic ROS production. unisi.itfrontiersin.org

Table 2: Application of CM-H2DCFDA in Cancer Cell Line Models

| Cell Line | Experimental Stimulus/Condition | Key Finding with CM-H2DCFDA |

| G361, MCF7 | Photodynamic Therapy (PDT) | Visualized and quantified ROS production post-irradiation. muni.cz |

| MCF7 (Tam-R) | Naringenin | Time-dependent increase in total H₂O₂ production. plos.orgplos.org |

| K562 | PGD Gene Knockout + H₂O₂ | PGD-KO cells showed a blunted increase in ROS fluorescence. nih.gov |

| MDA-MB-231 | High Glucose (20 mM) | Increased level of ROS associated with TXNIP induction. nih.gov |

| MDA-MB-231 | GOLPH3 Gene Depletion | Significant increase in cellular ROS content. mdpi.com |

| CLL Cells | Patient Sample Analysis | Revealed inter-patient and intra-sample ROS heterogeneity. nih.gov |

| CLL Cells | Correlation with p66Shc expression | Low p66Shc expression correlated with decreased ROS production. unisi.it |

The interplay between oxidative stress, immune function, and stromal cell biology is a burgeoning field of research where CM-H2DCFDA provides essential measurements.

In studies of immune cells , CM-H2DCFDA has been used to quantify ROS in various leukemia cell lines, which are of immune origin. nih.govnih.govnih.govhaematologica.org For example, it was used to demonstrate that the pro-oxidant activity of the p66Shc protein enhances ROS production in MEC-1 leukemia cells. frontiersin.org

In the context of multipotent stromal cells (MSCs), also known as mesenchymal stem cells, CM-H2DCFDA is used to assess how these cells respond to and manage oxidative stress. Studies on adipose-derived MSCs (adMSCs) used the probe to show a dose- and time-dependent increase in intracellular ROS when exposed to H₂O₂. mdpi.com In human marrow stromal cells, CM-H2DCFDA fluorescence revealed that treatment with Fas Ligand (FasL) causes a severe increase in ROS, including hydrogen peroxide and hydroxyl radicals, leading to apoptosis. nih.gov This effect could be delayed by epidermal growth factor (EGF) or prevented by the antioxidant N-acetyl cysteine. nih.gov

CM-H2DCFDA is particularly valuable in primary cell cultures, which more closely mimic in vivo physiology compared to immortalized cell lines.

Human Mesenchymal Stem Cells: The probe is frequently used to measure ROS in primary human MSCs from various sources. In human bone marrow-derived MSCs, CM-H2DCFDA was used to quantify total cellular ROS levels during adipocyte differentiation induced by the chemotherapeutic agent arabinosylcytosine, linking mitochondrial ROS to this process. plos.org In another study, Wharton's jelly-derived MSCs (WJ-MSCs) were co-cultured with neural cells; using CM-H2DCFDA, it was demonstrated that the WJ-MSCs were able to reduce the ROS levels in neural cells that had been exposed to an H₂O₂ insult. tandfonline.comnih.gov

Naked Mole-Rat Cortical Slices: To understand the remarkable hypoxia tolerance of the naked mole-rat (NMR), researchers have used CM-H2DCFDA in live cortical brain slices. nih.govnih.gov These studies measured cellular H₂O₂ production and found that, unlike in mouse brain slices, the NMR cortex maintains ROS homeostasis without significant fluctuations during severe hypoxia or oxygen-glucose deprivation and subsequent reoxygenation. nih.govnih.gov The probe was also used to investigate the sources of ROS, revealing that in NMR cortex, xanthine (B1682287) oxidoreductase, rather than mitochondria, appears to be the primary contributor to ROS production. esmed.org

Research in Immune Cells and Multipotent Stromal Cells

Monitoring Reactive Oxygen Species Production in Response to Experimental Stimuli

A key application of CM-H2DCFDA is the real-time or endpoint measurement of an oxidative burst—a rapid release of ROS—in response to a specific experimental trigger.

Photodynamic therapy (PDT) is a cancer treatment modality that relies on the generation of cytotoxic ROS in tumor cells upon activation of a photosensitizer with light. nih.gov CM-H2DCFDA is an ideal probe for confirming and quantifying this intended mechanism of action. Studies have used the probe to visualize and measure ROS production in cancer cells immediately after irradiation. For example, in MCF7 and G361 cells, CM-H2DCFDA fluorescence was used to demonstrate ROS generation after PDT with a zinc tetra-phenyl-porphyrin-sulphonate (ZnTPPS4) photosensitizer. muni.cz Similarly, in MCF7 cells, the probe detected ROS production induced by PDT using chloroaluminum phthalocyanine (B1677752) disulfonate (ClAlPcS2) as the photosensitizer. cas.cz In MDA-MB-231 cells, CM-H2DCFDA showed enhanced fluorescence after PDT with a diiodo-squaraine sensitizer, confirming a significant generation of subcellular ROS. researchgate.net

Chemically Induced Oxidative Stress (e.g., Arsenic, Menadione, Hydrogen Peroxide, Antimycin A)

CM-H2DCFDA is frequently employed to measure the increase in intracellular ROS levels following exposure to various chemical inducers of oxidative stress.

Menadione: In studies using the porcine small intestinal epithelial cell line IPEC-J2, menadione was shown to reproducibly increase ROS levels, which were detected using CM-H2DCFDA. mdpi.comnih.govnih.gov This effect was also observed in pancreatic acinar cells, where menadione treatment led to a significant rise in CM-H2DCFDA fluorescence, indicative of elevated ROS. capes.gov.br Furthermore, in Jurkat T cells, menadione-induced oxidative stress was assessed using CM-H2DCFDA to study its interaction with other compounds. elsevier.es

Hydrogen Peroxide (H₂O₂): The probe is effective in detecting ROS generated by externally applied hydrogen peroxide. ku.dk Studies in feline astrocyte cell lines and keratinocytes demonstrated a dose-dependent increase in CM-H2DCFDA fluorescence upon H₂O₂ exposure, confirming its ability to induce an oxidative environment. nih.govjove.comnih.gov In porcine IPEC-J2 cells, hydrogen peroxide was used as a direct oxidative stressor, leading to increased intracellular ROS measured by CM-H2DCFDA. plos.org Similarly, in C2C12 cells, H₂O₂ treatment resulted in elevated ROS levels detected by the probe. plos.org

Antimycin A: This mitochondrial complex III inhibitor is a known inducer of ROS. In C2C12 myoblasts, antimycin A significantly increased intracellular ROS levels as measured by CM-H2DCFDA staining. plos.orgresearchgate.net Studies in human colon cancer cells also showed that Antimycin A increased the oxidation of CM-H2DCFDA. tandfonline.com Furthermore, in the fungus Paracoccidioides brasiliensis, antimycin A treatment led to higher levels of intracellular ROS detected with this probe. asm.org

| Chemical Inducer | Model System | Observed Effect | Reference |

|---|---|---|---|

| Menadione | IPEC-J2 cells | Reproducibly increased ROS levels. | mdpi.comnih.govnih.gov |

| Menadione | Pancreatic acinar cells | Significant rise in CM-H2DCFDA fluorescence. | capes.gov.brresearchgate.net |

| Hydrogen Peroxide | Feline astrocyte cell line G355-5 | Increased CM-H2DCFDA fluorescence. | nih.govjove.com |

| Hydrogen Peroxide | Keratinocytes (HaCaT and NHEK) | Dose-dependent increase in ROS production. | nih.gov |

| Hydrogen Peroxide | IPEC-J2 cells | Increased intracellular oxidative stress. | plos.org |

| Antimycin A | C2C12 myoblasts | Significantly elevated intracellular ROS levels. | plos.orgresearchgate.net |

| Antimycin A | Human colon cancer cells | Increased oxidation of CM-H2DCFDA. | tandfonline.com |

| Antimycin A | Paracoccidioides brasiliensis | Higher levels of intracellular ROS. | asm.org |

Environmental and Physiological Stress Responses (e.g., High Light, Wounding, Hypoxia, Nanomaterials)

CM-H2DCFDA is also a critical tool for investigating ROS production in response to environmental and physiological stressors.

High Light: In plant biology, CM-H2DCFDA has been used to visualize and quantify ROS accumulation in response to high light stress. ku.dknih.gov Studies in Arabidopsis have employed this probe to image systemic changes in ROS levels triggered by local exposure to high light, revealing the propagation of ROS signals throughout the plant. oup.com

Wounding: The generation of ROS is a conserved response to wounding in both plants and animals. biorxiv.org In Arabidopsis, wounding a single leaf leads to a systemic ROS wave, which can be imaged using CM-H2DCFDA. biorxiv.org Similarly, in planarians, the probe has been used to show a sharp increase in ROS accumulation at the wound site following amputation, indicating that ROS are necessary for the wound healing process. biorxiv.org

Hypoxia (Physioxia): The role of oxygen levels in ROS production has been studied using CM-H2DCFDA. In keratinocytes cultured under physioxia (physiological oxygen levels), the probe was used to compare basal and induced ROS production with cells grown in normoxia. nih.gov These studies help to understand how cells adapt their antioxidant defenses to different oxygen environments.

Evaluation of Antioxidant Efficacy and Redox Homeostasis Modulation

A significant application of CM-H2DCFDA is in the assessment of antioxidant compounds and their effects on cellular redox balance.

The probe is instrumental in screening and characterizing the efficacy of antioxidants.

Trolox: This water-soluble analog of vitamin E is often used as a reference antioxidant. In HeLa cells, Trolox demonstrated significant antioxidant activity at lower concentrations by reducing endogenous ROS production as detected by CM-H2DCFDA. mdpi.com Studies on porcine IPEC-J2 cells also confirmed that Trolox could significantly decrease menadione-induced intracellular ROS levels. mdpi.comnih.gov Pre-treatment with Trolox in oxidatively stressed IPEC-J2 cells was shown to significantly reduce intracellular oxidative stress. plos.org

Vitamin C (Ascorbic Acid): The antioxidant potential of ascorbic acid has been evaluated using CM-H2DCFDA. In IPEC-J2 cells subjected to oxidative stress, pre-treatment with ascorbic acid significantly reduced intracellular ROS levels. plos.org

CM-H2DCFDA is crucial for studying the dynamic balance between oxidant and antioxidant systems within cells. bio-protocol.org It allows researchers to monitor how cellular redox homeostasis is disturbed by stressors and how it can be restored by antioxidant interventions or endogenous defense mechanisms. bio-protocol.orgbiorxiv.org For instance, in C2C12 cells, the probe was used to show how modulators of SIRT1 could either augment or decrease antimycin A-induced ROS levels, thereby affecting the cellular redox balance and subsequent cell fate. plos.orgresearchgate.net

| Antioxidant | Model System | Method of Action | Reference |

|---|---|---|---|

| Trolox | HeLa cells | Reduced endogenous ROS production at low concentrations. | mdpi.com |

| Trolox | IPEC-J2 cells | Significantly decreased menadione-induced intracellular ROS. | mdpi.comnih.gov |

| Trolox | IPEC-J2 cells | Reduced intracellular oxidative stress after H₂O₂ or DEM exposure. | plos.org |

| Vitamin C (Ascorbic Acid) | IPEC-J2 cells | Significantly reduced intracellular ROS in oxidatively stressed cells. | plos.org |

Characterization of Novel and Established Antioxidants (e.g., Trolox, Vitamin C)

Contributions to Understanding Specific Cellular and Molecular Processes

The use of CM-H2DCFDA extends to elucidating the involvement of ROS in fundamental cellular processes.

ROS are not merely damaging agents but also act as signaling molecules in various cellular pathways. ku.dknih.gov CM-H2DCFDA helps to unravel these signaling roles. For example, it has been used to study how ROS are implicated in cell proliferation and oxidative defense mechanisms. bio-protocol.org In C2C12 cells, the probe was used to investigate the interplay between SIRT1, a key metabolic sensor, and ROS levels in the context of oxidative stress-induced apoptosis. plos.orgresearchgate.net The results indicated that SIRT1 activation could decrease ROS levels and protect cells from death, highlighting the role of ROS in modulating cell survival pathways. plos.orgresearchgate.net

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 6-CM-H2DCFDA | 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate |

| H₂O₂ | Hydrogen Peroxide |

| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid |

| Vitamin C | Ascorbic acid |

| Antimycin A | Antimycin A |

| Menadione | 2-methyl-1,4-naphthoquinone |

| Arsenic | Arsenic |

Insights into Anomaly in Chronic Lymphocytic Leukemia (CLL) Pathogenesis

The fluorescent probe 5- (and 6-) chloromethyl-2′,7′-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) has been instrumental in elucidating the role of reactive oxygen species (ROS) in the pathogenesis of Chronic Lymphocytic Leukemia (CLL). nih.govresearchgate.net CLL is a type of cancer characterized by the progressive accumulation of malignant B lymphocytes. msdmanuals.comlecturio.com Research has shown that CLL cells exhibit higher levels of ROS compared to normal B cells, with mitochondria being the primary source of this increase. nih.gov This elevated ROS environment is linked to an increased mitochondrial mass in CLL cells. nih.gov

Studies utilizing CM-H2DCFDA have revealed that ROS levels can vary significantly among CLL patients. nih.gov In patients with more advanced disease, prior chemotherapy appears to be a major factor influencing ROS levels, potentially due to drug-induced mitochondrial DNA damage. nih.gov However, variable ROS levels are also observed in untreated patients, suggesting the influence of other factors. nih.gov

One key area of investigation has been the link between ROS, B-cell receptor (BCR) signaling, and a state of unresponsiveness known as anergy. nih.gov Anergy is more prevalent in CLL cases with mutated IGHV genes (M-CLL), which is associated with a better prognosis. nih.gov In contrast, growth-promoting BCR signaling is more common in cases with unmutated IGHV genes (U-CLL), which is linked to more aggressive disease. nih.gov Research using CM-H2DCFDA has demonstrated that higher levels of ROS are associated with anergy in CLL. nih.gov This suggests a potential mechanism where increased ROS contributes to the anergic state, which may influence the clinical course of the disease. nih.gov

To quantify ROS in CLL, peripheral blood mononuclear cells are stained with CM-H2DCFDA and analyzed using flow cytometry. nih.gov This method allows for the measurement of total ROS within the cancer cells. nih.gov Studies have confirmed the reproducibility of this technique and have also used mitochondrial ROS-specific probes to verify that mitochondria are a significant source of ROS in CLL cells. nih.gov

Table 1: ROS Levels and Clinical Characteristics in CLL

| Patient Group | Key Characteristics | Associated ROS Levels | Prognosis |

| M-CLL | Mutated IGHV genes, Anergy | Higher | Good |

| U-CLL | Unmutated IGHV genes, Growth-promoting BCR signaling | Lower (compared to M-CLL) | Progressive Disease |

Analysis in Reproductive Biology Research (e.g., Spermatozoa)

CM-H2DCFDA is a valuable tool in reproductive biology for assessing intracellular ROS levels in spermatozoa. uclm.escsic.es Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, poses a significant challenge to sperm function and viability, particularly during procedures like cryopreservation. nih.gov

The probe is cell-permeable and, once inside the spermatozoa, is cleaved by cellular esterases, trapping it within the cell. csic.es Upon oxidation by ROS, it becomes fluorescent, allowing for quantification using flow cytometry. uclm.escsic.es This method provides a means to assess the oxidative state of spermatozoa and its impact on their function.

Research on red deer spermatozoa has utilized CM-H2DCFDA to investigate the effects of hydrogen peroxide (H₂O₂), a potent oxidizing agent. uclm.esnih.gov In these studies, thawed sperm samples were exposed to increasing concentrations of H₂O₂, and the resulting changes in intracellular ROS, motility, and DNA damage were measured. nih.gov The findings showed that intracellular ROS levels, as detected by CM-H2DCFDA, increased in a dose-dependent manner with H₂O₂ concentration. nih.gov However, a significant decline in sperm function, such as motility and an increase in chromatin damage, was only observed at the highest concentration of H₂O₂ tested (200 µM). nih.gov This suggests that spermatozoa have a certain resilience to oxidative stress. nih.gov

Furthermore, these studies highlighted significant variability between individual males in their spermatozoa's response to oxidative stress. nih.gov This individual variation is an important factor to consider in fertility and assisted reproduction techniques.

In sea urchin spermatozoa, CM-H2DCFDA has been used to explore the relationship between ROS generation and respiration. These studies help in understanding the mechanisms of oxidative damage and developing better methods for sperm preservation.

Table 2: Effect of Hydrogen Peroxide on Red Deer Spermatozoa

| H₂O₂ Concentration | Effect on Intracellular ROS (measured by CM-H2DCFDA) | Effect on Sperm Motility | Effect on Chromatin Damage |

| 0 µM (Control) | Baseline | No significant change | No significant change |

| 25 µM | Increased | No significant change | No significant change |

| 50 µM | Increased | No significant change | No significant change |

| 100 µM | Increased | No significant change | No significant change |

| 200 µM | Significantly Increased | Decreased | Increased |

Applications in Plant Cell Research

CM-H2DCFDA is widely used in plant cell research to detect and localize intracellular ROS, particularly hydrogen peroxide (H₂O₂). nih.govoup.com As cell-permeable diacetate esters, these dyes can enter plant cells and accumulate intracellularly. nih.gov Once inside, cellular esterases cleave the acetate (B1210297) groups, and the resulting probe fluoresces upon reaction with ROS. oup.com This allows for the visualization and quantification of ROS production in various plant tissues and in response to different stimuli. nih.govoup.com

The probe has been employed to study ROS accumulation in Arabidopsis thaliana under stress conditions. nih.gov Researchers have observed that CM-H2DCFDA can penetrate cells to measure both intracellular and apoplastic ROS. nih.gov Interestingly, an increase in fluorescence was not only seen in the stressed leaves but also in unstressed leaves, demonstrating the mobility of ROS signaling within the plant. nih.gov This method has also been successfully applied to crop plants like maize and wheat to measure whole-plant ROS levels in response to wounding. nih.gov

In the study of tip-growing cells like root hairs and pollen tubes, CM-H2DCFDA is a common tool for localizing ROS production. oup.com For instance, it has been used to detect H₂O₂ in pollen tubes and to analyze ROS production in Arabidopsis roots during salt stress-induced signal transduction. oup.com High-resolution live-cell imaging with CM-H2DCFDA allows for the spatiotemporal analysis of ROS distribution in developing structures like root hairs. oup.com

Furthermore, CM-H2DCFDA has been instrumental in investigating the role of ROS in developmental processes, such as the shaping of conical cells in Arabidopsis thaliana petals. nih.gov By using this probe in conjunction with genetic mutants, researchers can dissect the signaling pathways involving ROS that control cell morphology. nih.gov

It is important to note that while widely used, the dihydrofluorescein group of dyes can be nonspecific, reacting with a range of radical species and being susceptible to photooxidation. nih.gov Despite these limitations, they remain valuable tools for studying intracellular ROS dynamics in plants. nih.gov

Comparative Analysis and Methodological Considerations for Robust Cm H2dcfda Applications

Advantages Over Parental Dichlorodihydrofluorescein Derivatives (e.g., H2DCFDA, Carboxy-H2DCFDA)

The chemical structure of 6-CM-H2Dcfda offers significant improvements over its predecessors, primarily H2DCFDA and its carboxylated analogs. These advantages center on its ability to be better retained within the cell, which is a crucial factor for accurate and prolonged intracellular measurements.

Enhanced Cellular Retention and Reduced Leakage for Intracellular Measurements

A primary limitation of the parent compound, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is the leakage of its oxidized, fluorescent product (2',7'-dichlorofluorescein, DCF) from the cell. braude.ac.ilnih.govglpbio.com Once the acetate (B1210297) groups of H2DCFDA are cleaved by intracellular esterases to form H2DCF, the molecule can be oxidized by various ROS to the fluorescent DCF. However, DCF is membrane-permeable and can diffuse out of the cell, making it a poor choice for long-term studies and complicating quantification. braude.ac.illabx.com

To address this, carboxylated versions like Carboxy-H2DCFDA were developed. The additional negative charges on the carboxyl group help to impede leakage out of the cell compared to the non-carboxylated form. glpbio.comyenepoya.res.inmdpi.com

This compound represents a further advancement. It contains a chloromethyl group that is thiol-reactive. researchgate.netnih.govmedchemexpress.com After the probe passively diffuses into the cell and its acetate groups are cleaved by esterases, this chloromethyl group reacts with intracellular thiols, such as glutathione (B108866) and thiol groups on proteins. labx.comyenepoya.res.innih.gov This reaction forms a covalent adduct, effectively trapping the probe inside the cell. nih.govmedchemexpress.comthermofisher.com This enhanced retention minimizes leakage, even after oxidation, providing a more stable and cumulative measure of intracellular ROS. researchgate.netresearchgate.net Studies have shown that this modification results in significantly better retention in live cells compared to H2DCFDA. labx.comyenepoya.res.innih.govthermofisher.com

Suitability for Long-Term Studies and Kinetic Monitoring

The superior cellular retention of this compound directly translates to its suitability for experiments that require measurements over extended periods. yenepoya.res.innih.govmedchemexpress.com Because the fluorescent product is trapped intracellularly, it allows for the kinetic monitoring of ROS production over time without the confounding variable of probe leakage. yenepoya.res.inmuni.cz This is particularly valuable for studying cellular responses to stimuli, tracking the progression of oxidative stress, or assessing the long-term efficacy of antioxidants. yenepoya.res.inresearchgate.net The stable intracellular signal enables researchers to perform time-course analyses using techniques like fluorescence microscopy, flow cytometry, or microplate readers, providing a dynamic view of cellular redox state changes. yenepoya.res.innih.govmuni.cz

Differentiation from Other Fluorescent Reactive Oxygen Species Probes

While this compound is a valuable tool, it is a general indicator of oxidative stress and is not specific to a single ROS. mdpi.communi.cz Its fluorescence can be triggered by a range of species, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻). mdpi.communi.cz This lack of specificity necessitates careful comparison with other, more targeted probes.

Comparison with Superoxide-Specific Probes (e.g., DHE, MitoSOX Red, CellROX Green)

A major class of ROS is the superoxide (B77818) anion (O₂⁻•), and several probes have been developed for its specific detection.

Dihydroethidium (DHE): DHE is widely used to monitor superoxide production. nih.gov Upon reaction with superoxide, it forms a specific red fluorescent product, 2-hydroxyethidium, which intercalates with DNA. muni.czbohrium.com While more specific for superoxide than DCFDA-based probes, DHE can also be oxidized by other species to form ethidium (B1194527), which also fluoresces red, creating a potential for artifacts. muni.czrsc.org

MitoSOX Red: This is a derivative of DHE that is specifically targeted to the mitochondria, the primary site of cellular superoxide production. labx.comthermofisher.com Its cationic triphenylphosphonium group facilitates accumulation within the mitochondrial matrix. mdpi.com MitoSOX Red is considered a highly selective indicator for mitochondrial superoxide and is often used to differentiate mitochondrial ROS from cytosolic ROS. labx.comyenepoya.res.inthermofisher.com In comparative studies, MitoSOX Red shows a distinct response to superoxide inducers, which may not be significantly detected by the more general ROS sensor this compound. yenepoya.res.inthermofisher.com

CellROX Green: This probe is also a fluorogenic sensor for oxidative stress. Upon oxidation by ROS, it binds to DNA in the nucleus and fluoresces bright green. nih.gov While some sources indicate it detects both superoxide and hydroxyl radicals, it is often used as a superoxide indicator and has been shown to be sensitive to superoxide but not H₂O₂ in some bacterial systems. mdpi.comnih.gov Unlike this compound, which is primarily cytosolic, CellROX Green localizes to the nucleus upon oxidation. nih.gov

The following table provides a comparative overview:

| Feature | This compound | Dihydroethidium (DHE) | MitoSOX Red | CellROX Green |

| Primary Target ROS | General ROS (H₂O₂, •OH, ONOO⁻) mdpi.com | Superoxide (O₂⁻•) nih.govmuni.cz | Mitochondrial Superoxide (O₂⁻•) labx.comthermofisher.com | Superoxide (O₂⁻•), Hydroxyl Radicals (•OH) mdpi.comnih.gov |

| Subcellular Localization | Cytosol, Mitochondria researchgate.netru.nl | Cytosol, Nucleus (after oxidation) medchemexpress.combohrium.com | Mitochondria thermofisher.commdpi.com | Nucleus (after oxidation) nih.gov |

| Detection Principle | Oxidation to fluorescent DCF derivative nih.govmuni.cz | Oxidation to fluorescent 2-hydroxyethidium muni.czbohrium.com | Mitochondrial oxidation to fluorescent product labx.commdpi.com | Oxidation and binding to DNA nih.gov |

| Key Advantage | Excellent cellular retention for kinetic studies yenepoya.res.innih.gov | Specificity for superoxide muni.cz | High specificity for mitochondrial superoxide labx.comthermofisher.com | Fixable, multiplex-compatible |

| Noted Limitation | Lack of specificity for a single ROS mdpi.communi.cz | Potential for non-specific oxidation to ethidium muni.czrsc.org | Does not detect other ROS thermofisher.com | Primarily nuclear signal nih.gov |

Contrasting with Hydrogen Peroxide-Specific Protein-Based Sensors (e.g., HyPer, SypHer, Amplex Red)

Another class of tools for ROS detection includes protein-based sensors, which often offer higher specificity, particularly for hydrogen peroxide (H₂O₂).

Amplex Red: This probe is used to detect H₂O₂ released from cells or in cell-free systems. thermofisher.communi.cz In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. nih.govthermofisher.com A key difference from this compound is that Amplex Red is not cell-permeable and requires an external enzyme (HRP), limiting its use to the detection of extracellular H₂O₂ unless cells are lysed. nih.govrsc.org

HyPer and SypHer: These are genetically encoded fluorescent sensors for H₂O₂. researchgate.netnih.govru.nl HyPer consists of a circularly permuted yellow fluorescent protein (cpYFP) inserted into the regulatory domain of a bacterial H₂O₂-sensing protein, OxyR. biorxiv.orgmdpi.com The binding of H₂O₂ causes a conformational change that alters the fluorescence properties of cpYFP, allowing for ratiometric imaging. nih.govmdpi.com SypHer is a related sensor. researchgate.netnih.gov Being genetically encoded, these sensors can be targeted to specific subcellular compartments (e.g., mitochondria, nucleus, cytosol), providing high spatial resolution. braude.ac.ilmdpi.com Unlike this compound, which relies on an irreversible chemical oxidation, these sensors can provide reversible and real-time measurements of H₂O₂ dynamics. braude.ac.ilnih.govbiorxiv.org

A comparative summary is presented below:

| Feature | This compound | Amplex Red | HyPer / SypHer |

| Sensor Type | Small Molecule Chemical Probe nih.gov | Small Molecule Chemical Probe muni.cz | Genetically Encoded Protein Sensor nih.govru.nl |

| Target Analyte | General ROS mdpi.com | Hydrogen Peroxide (H₂O₂) nih.govthermofisher.com | Hydrogen Peroxide (H₂O₂) braude.ac.ilresearchgate.netnih.gov |

| Specificity | Low (reacts with multiple ROS) mdpi.com | High (requires HRP enzyme) nih.govthermofisher.com | High for H₂O₂ nih.govresearchgate.netbiorxiv.org |

| Application | Intracellular ROS accumulation nih.gov | Extracellular H₂O₂ detection nih.govrsc.org | Real-time, ratiometric H₂O₂ imaging in specific organelles braude.ac.ilmdpi.com |

| Mechanism | Irreversible oxidation muni.cz | HRP-catalyzed irreversible oxidation nih.gov | Reversible conformational change upon H₂O₂ binding mdpi.com |

| Cell Permeability | Permeable nih.gov | Non-permeable rsc.org | Expressed within the cell braude.ac.il |

Limitations and Potential Artifacts in CM-H2DCFDA-Based Assays

Despite its advantages, the use of this compound is associated with several limitations and potential artifacts that must be carefully controlled for accurate data interpretation.

Lack of Specificity: As previously mentioned, this compound is a general ROS indicator. mdpi.com It is oxidized by various ROS and reactive nitrogen species (RNS), and its fluorescence signal cannot be attributed to a single specific oxidant without the use of complementary, more specific probes or scavengers. researchgate.net

Auto-oxidation and Photosensitization: The probe is susceptible to auto-oxidation, especially in the presence of metal ions like Fe²⁺. thermofisher.com Furthermore, the oxidized product, DCF, can itself act as a photosensitizer, absorbing light and generating more ROS, which in turn oxidizes more H2DCF. thermofisher.comnih.gov This can lead to an artificial amplification of the fluorescent signal, particularly under high-intensity light exposure during fluorescence microscopy. rsc.orgnih.gov

Dependence on Cellular Factors: The initial activation of this compound requires cleavage by intracellular esterases. labx.comnih.gov The activity of these enzymes can vary between cell types and under different experimental conditions, potentially affecting the rate of probe activation and the final fluorescent signal. nih.gov Overloading cells with the probe can lead to incomplete hydrolysis, compartmentalization, or toxic effects from by-products. yenepoya.res.inthermofisher.com

Probe Leakage: Although significantly improved compared to H2DCFDA, some studies suggest that leakage of the oxidized CM-DCF product can still occur, particularly in cells with efficient efflux transporter activity or during long incubation periods. mdpi.com This could lead to an underestimation of ROS production if not accounted for. mdpi.com

Experimental Conditions: The assay is sensitive to experimental conditions. The presence of serum, which contains esterases, should be avoided during probe loading. yenepoya.res.in The concentration of the probe must be optimized for each cell type to avoid artifacts. yenepoya.res.in Proper controls, including unstained cells (for autofluorescence), cells treated with antioxidants (negative control), and cells treated with a known ROS inducer (positive control), are essential for validating the results. researchgate.net

Broad Oxidant Specificity and Challenges in Identifying Individual Reactive Oxygen Species

One of the primary challenges in utilizing this compound is its broad specificity towards a range of oxidizing species, which complicates the precise identification of individual reactive oxygen species (ROS). nih.gov While often used as an indicator for hydrogen peroxide (H₂O₂), the probe's precursor, DCFH, can be oxidized by a variety of other reactive species. researchgate.netthermofisher.com Research has demonstrated that species such as the hydroxyl radical (•OH), peroxynitrite (ONOO⁻), and various hydroperoxides can also lead to the probe's oxidation, although the sensitivity may vary. researchgate.netaai.org

The oxidation of DCFH to the fluorescent DCF is a two-step process, which can be initiated by several radical species including hydroxyl radicals, carbonate radicals, nitrogen dioxide, and thiyl radicals. unife.it It is important to note that H₂O₂ itself does not directly react with H₂DCF; this reaction requires the presence of peroxidases or transition metals. unife.it This lack of specificity means that an increase in fluorescence indicates a general state of oxidative stress rather than the presence of a particular ROS. nih.gov Consequently, attributing the entire fluorescent signal solely to H₂O₂ can be misleading. researchgate.net This broad reactivity necessitates careful interpretation of results and often requires the use of more specific probes or assays in parallel to dissect the contributions of individual ROS. researchgate.net

Susceptibility to Photo-oxidation and Best Practices for Minimization

A significant methodological challenge associated with this compound is its susceptibility to photo-oxidation, where exposure to light can itself generate a fluorescent signal, leading to potential artifacts. rsc.org The oxidized form of the probe, DCF, can act as a photosensitizer, which upon excitation with light, can promote the further oxidation of the non-fluorescent precursor, H2DCFDA. This can create an artificial amplification of the signal that is independent of the cellular processes being investigated.

To mitigate this, it is crucial to implement best practices during experimental procedures. researchgate.net One key strategy is to minimize the exposure of the probe and the labeled cells to light whenever possible. thermofisher.com This includes conducting experiments under low-light conditions and limiting the duration and intensity of illumination during fluorescence microscopy. researchgate.net For instance, in live-cell imaging, it is advisable to capture a limited number of frames at intervals rather than continuous monitoring to reduce the risk of photo-oxidation. researchgate.net

Potential for Direct Interaction with Test Substances in Cell-Free Systems

This potential for direct interaction underscores the importance of including appropriate controls in cell-free assays. Negative controls, where the probe is incubated with the test substance in the absence of cells or any enzymatic activity, are essential to rule out direct chemical reactions. mdpi.com Such controls help to ensure that any observed fluorescence is a true reflection of cellular oxidative processes rather than a chemical artifact of the experimental system. mdpi.com

Influence of Endogenous Peroxidases and Transition Metals on Signal Generation

The signal generated from this compound is significantly influenced by the presence of endogenous peroxidases and transition metals within the cell. unife.it The probe's precursor, H2DCF, does not readily react with hydrogen peroxide (H₂O₂) on its own. unife.it Instead, its oxidation is often catalyzed by cellular peroxidases, such as horseradish peroxidase and myeloperoxidase, as well as other heme-containing proteins. yenepoya.res.in

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can also catalyze the oxidation of H2DCF, particularly in the presence of H₂O₂ through Fenton-like reactions, which generate highly reactive hydroxyl radicals. nih.gov In some cellular contexts, the generation of a signal from the probe upon the addition of H₂O₂ has been shown to be dependent on the uptake of extracellular iron. yenepoya.res.in This means that the observed fluorescence is not just a function of the ROS concentration but also of the cellular environment, including the levels and activity of these peroxidases and the availability of transition metals. yenepoya.res.in The oxidized product, DCF, can also be further oxidized in a reaction catalyzed by horseradish peroxidase, which can add another layer of complexity to the interpretation of results. thermofisher.com

Variability in Intracellular Esterase Activity Across Cell Types

The functionality of this compound relies on the initial deacetylation of the probe by intracellular esterases to trap it within the cell. yenepoya.res.in However, the activity of these esterases can vary significantly across different cell types. yenepoya.res.inthermofisher.com This variability can have a profound impact on the resulting fluorescent signal and the interpretation of the data.